4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile is a chemical compound with the molecular formula C15H9NO3 . This compound is known for its unique structure, which includes a hydroxyphenyl group, an oxoacetyl group, and a benzonitrile group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities, including its role as an inhibitor of certain enzymes . In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile involves its interaction with specific molecular targets and pathways . It may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile can be compared with other similar compounds, such as 4-hydroxy-2-quinolones . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
115995-27-2 |
---|---|
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)-2-oxoacetyl]benzonitrile |
InChI |
InChI=1S/C15H9NO3/c16-9-10-1-3-11(4-2-10)14(18)15(19)12-5-7-13(17)8-6-12/h1-8,17H |
InChI-Schlüssel |
FRFLVYFBIVOBAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.